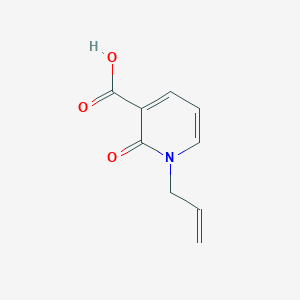

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVCVYNECBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376979 | |

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-33-6 | |

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Allylation via Alkyl Halides

A widely reported strategy uses allyl bromide to alkylate 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. For example:

- Reactants : 5-Substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acid, allyl bromide, potassium carbonate (K₂CO₃).

- Conditions : Reflux in dimethylformamide (DMF) or toluene for 8–12 hours.

- Mechanism : Base deprotonates the pyridone nitrogen, enabling nucleophilic attack on allyl bromide.

- Yield : 52–86%.

Example :

1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4a) reacts with allyl bromide in DMF/K₂CO₃ to form 1-allyl derivatives.

Cyclization of Functionalized Intermediates

Pyridone rings can be constructed with the allyl group already incorporated.

Heterocyclization of Enaminones

3-Formylchromone derivatives undergo cyclization with allylamine or allyl-containing reagents:

- Reactants : 3-Formylchromone, allylamine, malonic acid.

- Conditions : Ball milling under solvent-free, catalyst-free conditions.

- Yield : Up to 74% for analogous pyridones.

Table 1 : Cyclization Methods Comparison

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ball milling | 3-Formylchromone, allylamine | Solvent-free, 30 min | 74 | |

| Thermal cyclization | Enaminones, allyl bromide | Reflux, 8 h | 68 |

Decarboxylation of Higher-Substituted Analogs

Decarboxylation removes a carboxyl group from precursors to yield the target compound.

Base-Promoted Decarboxylation

- Reactants : 5-(2-Hydroxybenzoyl)-1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

- Conditions : K₂CO₃ in toluene at reflux.

- Mechanism : Elimination of CO₂ via base-assisted deprotonation.

- Yield : 86% for decarboxylated products.

Example :

1-Allyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4o) undergoes decarboxylation to form 1-allyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one.

Patent-Based Industrial Synthesis

A patented route for related HIV integrase inhibitors outlines scalable steps:

Key Steps:

- Alkylation : 5-(Benzyloxy)-6-(dimethoxymethyl)-4-oxo-1,4-dihydropyridine-3-carbaldehyde + allyl bromide → 1-allyl intermediate.

- Oxidation : Aldehyde oxidation to carboxylic acid using NaClO₂ and sulfamic acid.

- Coupling : Amidation with 2,4-difluorobenzylamine.

Table 2 : Industrial Process Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Allylation | Allyl bromide, K₂CO₃ | 80 | 8 | 78 |

| Oxidation | NaClO₂, sulfamic acid | 25 | 5 | 85 |

| Amidation | EDC, HOBt, DIPEA | 25 | 24 | 65 |

Solvent-Free Mechanochemical Synthesis

A green chemistry approach avoids traditional solvents:

- Reactants : Phenacyl bromide, malonic acid, allylamine.

- Conditions : Ball milling, 30 minutes.

- Advantages : No catalyst, high atom economy.

- Yield : 68–74% for analogous structures.

Comparative Analysis of Methods

Table 3 : Method Efficacy and Limitations

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Alkylation | High yields, simple setup | Requires purified precursors | Industrial |

| Cyclization | One-pot synthesis | Limited substrate scope | Lab-scale |

| Decarboxylation | Functional group tolerance | Harsh conditions | Moderate |

| Mechanochemical | Eco-friendly, fast | Specialized equipment needed | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo substitution reactions, particularly at the allyl group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydropyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. This suggests that this compound could be explored for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Agriculture

The compound may also have applications in agriculture as a potential pesticide or herbicide. Its structure suggests it could interact with biological pathways in pests or weeds, leading to effective control strategies.

Material Science

In material science, the unique chemical properties of this compound allow it to be used as a building block in synthesizing polymers or other materials with specific properties. Research into its polymerization behavior could lead to the development of novel materials with desirable mechanical or thermal properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various dihydropyridine derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the side chains could enhance activity and selectivity.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of compounds related to this compound. In vitro assays showed that these compounds could reduce pro-inflammatory cytokine production in human cell lines. This study highlighted the potential for developing new treatments for chronic inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and receptor interactions, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar core structure but lacks the allyl group, which may affect its reactivity and biological activity.

Nicotinic acid derivatives: These compounds have a similar pyridine ring structure and are known for their biological activities, including hypolipidemic and neuroprotective effects.

Uniqueness

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the allyl group, which can influence its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Actividad Biológica

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.18 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, including anticancer, neuroprotective, and metabolic effects.

The compound is known to interact with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with:

- Acetyl-CoA carboxylase (ACC) inhibitors

- Checkpoint kinase 1 (CHK1) inhibitors

- Small molecule cyclic urea activators of STING (Stimulator of Interferon Genes) .

These interactions suggest that this compound may play a role in regulating metabolic pathways and immune responses.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity against various cancer cell lines. For instance:

- In vitro studies have demonstrated that these compounds can inhibit the growth of certain cancer cell lines, including MCF-7 (breast cancer) and other tumor types .

The effectiveness of these compounds is often evaluated using assays such as the MTT assay, which measures cell viability and proliferation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which can be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Metabolic Effects

Additionally, this compound has shown hypolipidemic (lipid-lowering) and hypocholesterolemic (cholesterol-lowering) effects. These properties make it a candidate for further research in the treatment of metabolic syndrome and related disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Synthetic Routes

The synthesis of this compound typically involves reactions such as:

- The reaction of Meldrum's acid with triethyl orthoformate and aniline to yield the desired product .

This synthetic pathway is crucial for producing the compound in sufficient quantities for biological testing.

Q & A

Basic: What are the established synthetic routes for 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or allylation reactions. A common approach involves the use of microwave-assisted heating to enhance reaction efficiency. For example, Karuvalam et al. (2019) optimized a one-pot synthesis using allyl bromide and pyridine-3-carboxylic acid derivatives under acidic conditions, achieving yields of 65–78% . Conventional thermal methods (reflux in ethanol) yield 50–60% but require longer reaction times (12–24 hours) . Catalytic systems, such as Lewis acids (e.g., ZnCl₂), can improve regioselectivity during allylation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the allyl group (δ 5.2–5.8 ppm for vinyl protons) and the dihydropyridine ring (δ 6.3–6.9 ppm for aromatic protons) .

- X-ray Crystallography : Used to resolve ambiguities in tautomeric forms (e.g., lactam-lactim equilibrium) and confirm spatial arrangement, as demonstrated by Al-Said et al. for analogous pyridine derivatives .

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) and identify byproducts from incomplete allylation .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from substituent effects or assay conditions. For instance:

- Patel et al. (2019) observed enhanced anticancer activity with electron-withdrawing groups (e.g., -CN) at position 4, while Wang et al. (2011) reported reduced activity for similar substitutions in antimicrobial assays . This divergence may stem from target-specific steric constraints, requiring molecular docking studies to validate binding modes .

- Standardized assay protocols (e.g., fixed incubation times, controlled pH) and comparative IC₅₀ analyses across cell lines are recommended to isolate structure-activity relationships (SAR) .

Advanced: What mechanistic insights explain the regioselectivity of allylation in dihydropyridine systems?

Methodological Answer:

Allylation typically occurs at the N1 position due to the nucleophilic character of the lactam nitrogen. Density functional theory (DFT) studies by Padwa et al. (2000) revealed that electron-deficient pyridine rings favor allyl group addition via a six-membered transition state, minimizing steric hindrance . Competing pathways (e.g., O-allylation) are suppressed by using aprotic solvents (e.g., DMF) and catalytic KI to stabilize intermediates .

Advanced: How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Methodological Answer:

The lactam (2-oxo) form dominates in polar solvents (e.g., DMSO-d₆) due to hydrogen bonding, as confirmed by H NMR chemical shifts . In nonpolar solvents (e.g., CDCl₃), the lactim tautomer becomes detectable at elevated temperatures (>60°C). Kinetic studies by Bollini et al. (2015) showed a 70:30 lactam:lactim ratio in toluene at 80°C, with equilibrium constants (K) varying by solvent dielectric constants .

Advanced: What strategies mitigate side reactions during large-scale synthesis, such as dimerization or oxidation?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the dihydropyridine ring .

- Low-Temperature Allylation : Slow addition of allyl bromide at 0–5°C reduces dimerization via Michael adducts .

- Additives : Use radical inhibitors (e.g., BHT) and chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .

Advanced: How can computational models predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states, as applied by Kavala et al. (2014) to optimize cyclization barriers .

- Machine Learning : Train models on existing SAR data (e.g., IC₅₀ values) to prioritize derivatives for synthesis .

Advanced: What are the limitations of current cytotoxicity assays for evaluating this compound’s therapeutic potential?

Methodological Answer:

- False Positives : Redox-active dihydropyridines may interfere with MTT assays, necessitating orthogonal methods (e.g., ATP-based luminescence) .

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) quantifies CYP450-mediated degradation, which is often overlooked in preliminary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.